Sodium 4-chlorobenzenesulfinate hydrate
Overview
Description
Sodium 4-chlorobenzenesulfinate hydrate is a useful research compound. Its molecular formula is C6H6ClNaO3S and its molecular weight is 216.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Additives in Gas Hydrate Cool Storage Systems : Sodium 4-chlorobenzenesulfinate hydrate, in the form of benzenesulfonic acid sodium salt, has been studied for its effect on the crystallization process in gas hydrate cool storage systems. It was found to significantly decrease the subcooling of formation and accelerate the formation rate of gas hydrates, indicating potential applications in practical air conditioning engineering (Bi et al., 2006).
Hydrophobic Hydration on Counterion Binding of Polycations : Studies involving sodium benzenesulfonate, a compound related to Sodium 4-chlorobenzenesulfinate hydrate, have explored its effects on hydrophobic hydration and counterion binding in polycation solutions. This research contributes to understanding the interactions in polymer and counterion systems (Satoh et al., 1991).
Sodium in Water Clusters : Research on the hydration of sodium in water clusters has implications for understanding the behavior of sodium ions in various hydrated states, which can be relevant for applications involving Sodium 4-chlorobenzenesulfinate hydrate (Barnett & Landman, 1993).
Organo-Mineral Hybrid Nanomaterials : Sodium 4-chlorobenzenesulfinate hydrate has been used in the synthesis and characterization of organo-mineral hybrid nanomaterials, such as those involving zinc–aluminium layered double hydroxides. This research opens up possibilities for advanced material applications (Lakraimi et al., 2006).
Hydrogen Production and Storage : Studies on sodium borohydride hydrolysis, a process related to Sodium 4-chlorobenzenesulfinate hydrate, have shown potential for efficient and cost-effective hydrogen production and storage, a crucial aspect for sustainable energy solutions (Chen et al., 2017).
Coordination Polymeric Structures : Research on the sodium salt of 4-chlorobenzenesulfonate has provided insights into coordination polymeric structures, which are relevant for the development of novel materials with specific properties (Smith, 2013).
properties
IUPAC Name |
sodium;4-chlorobenzenesulfinate;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S.Na.H2O/c7-5-1-3-6(4-2-5)10(8)9;;/h1-4H,(H,8,9);;1H2/q;+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCPGHQANVYEBE-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)[O-])Cl.O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNaO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-chlorobenzenesulfinate hydrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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